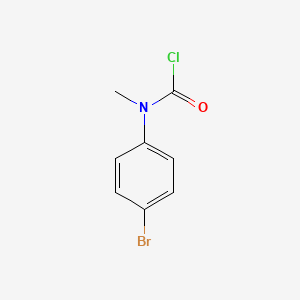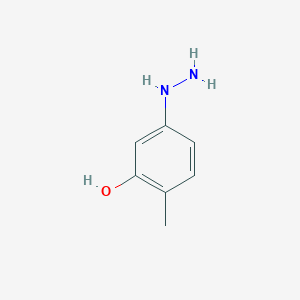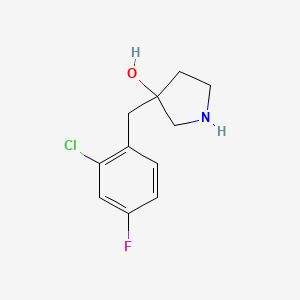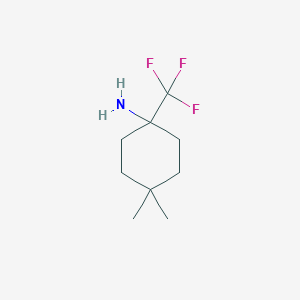
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a cyclohexane ring substituted with two methyl groups and a trifluoromethyl group, along with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively.
Amination: The amine group is introduced via reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine
- 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and trifluoromethyl groups on the cyclohexane ring, along with the amine functional group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H16F3N |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16F3N/c1-7(2)3-5-8(13,6-4-7)9(10,11)12/h3-6,13H2,1-2H3 |
InChI Key |
NMDVFRCBKHGEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C(F)(F)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
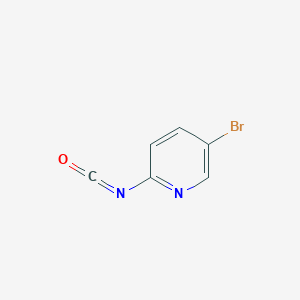
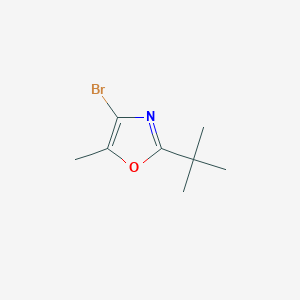
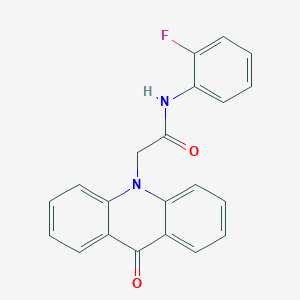
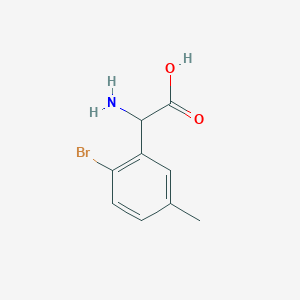
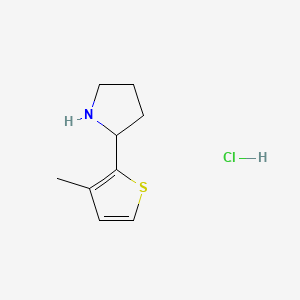
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
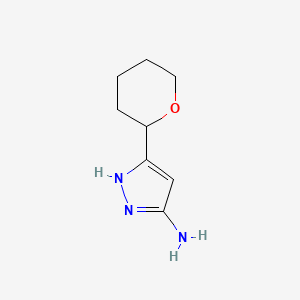
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
